molecular formula C21H22N4OS B14221044 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B14221044
M. Wt: 378.5 g/mol
InChI Key: TWPJECQEOQMNQJ-UHFFFAOYSA-N
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Description

2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile and hydrazine derivatives under acidic or basic conditions.

    Thioether Formation: The triazine derivative is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thioether derivative with an appropriate acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents, in solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

2-((5-phenyl-1,2,4-triazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide can be compared with other triazine derivatives, such as:

    2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Known for its UV-absorbing properties and used in polymer stabilization.

    2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate: Used in structural and vibrational characterization studies.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22N4OS/c1-16(12-13-17-8-4-2-5-9-17)23-20(26)15-27-21-24-19(14-22-25-21)18-10-6-3-7-11-18/h2-11,14,16H,12-13,15H2,1H3,(H,23,26)

InChI Key

TWPJECQEOQMNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC(=CN=N2)C3=CC=CC=C3

Origin of Product

United States

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